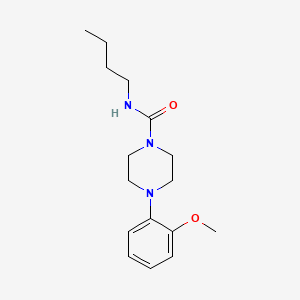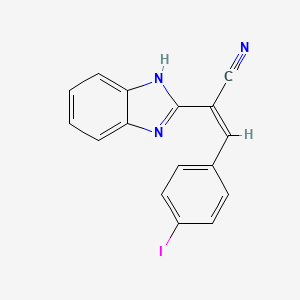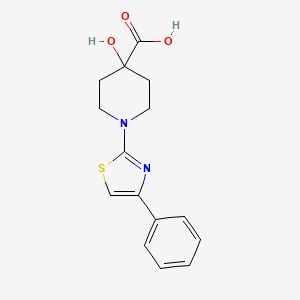
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound features a piperazine ring substituted with a butyl group and a methoxyphenyl group, making it a member of the piperazine derivatives family. Piperazine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that the piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Mode of Action
The piperazine moiety is known to enhance favorable interaction with macromolecules . This is due to its conformational flexibility and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Compounds containing the piperazine moiety have been found to impact a wide range of biological activities .
Pharmacokinetics
The piperazine moiety is known to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Compounds containing the piperazine moiety have been found to exhibit a wide spectrum of biological activities .
Action Environment
The piperazine moiety is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 1-butylpiperazine with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide
- N-butyl-4-(2-chlorophenyl)piperazine-1-carboxamide
- N-butyl-4-(2-nitrophenyl)piperazine-1-carboxamide
Uniqueness
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
N-butyl-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-4-9-17-16(20)19-12-10-18(11-13-19)14-7-5-6-8-15(14)21-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECTVNBFUJWLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![10-bromo-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424798.png)
![N-cyclopropyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5424800.png)
![4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5424808.png)
![3-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5424815.png)

![2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate](/img/structure/B5424839.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B5424841.png)
![Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5424848.png)
![(1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5424857.png)
![2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]acetic acid](/img/structure/B5424870.png)

![8-[(4,6-dimethyl-2-pyrimidinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5424880.png)
